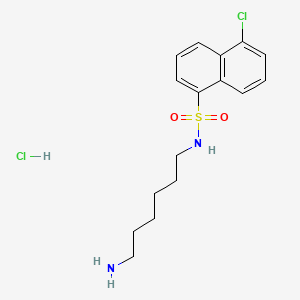

N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride

概要

準備方法

合成経路および反応条件

W-7 塩酸塩の合成は、塩基の存在下で、5-クロロ-1-ナフタレンスルホニルクロリドと6-アミノヘキシルアミンを反応させることを含みます。 反応は通常、ジクロロメタンまたはテトラヒドロフランなどの有機溶媒中で起こり、生成物は再結晶またはクロマトグラフィーによって精製されます .

工業的製造方法

W-7 塩酸塩の工業的製造は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、製品の品質と収量の一貫性を確保するために、大型反応器と連続フローシステムを使用することが含まれます。 最終製品は、多くの場合、その純度と有効性を確保するために、厳格な品質管理措置を受けます .

化学反応の分析

反応の種類

W-7 塩酸塩は、以下を含むいくつかの種類の化学反応を起こします。

酸化: W-7 塩酸塩は、スルホキシドおよびスルホンを形成するために酸化される可能性があります。

還元: この化合物は、アミンおよびその他の還元された誘導体を形成するために還元される可能性があります。

一般的な試薬および条件

酸化: 一般的な酸化剤には、過酸化水素および過マンガン酸カリウムが含まれます。

還元: 水素化リチウムアルミニウムおよび水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

形成される主要な生成物

酸化: スルホキシドおよびスルホン。

還元: アミンおよび還元された誘導体。

置換: さまざまな置換スルホンアミド

科学的研究への応用

W-7 塩酸塩は、幅広い科学的研究への応用があります。

化学: 有機合成における試薬として、および分析化学における標準として使用されます。

生物学: カルシウムシグナル伝達およびカルモジュリン依存性プロセスを含む研究で使用されます。

医学: その潜在的な抗腫瘍特性と、癌細胞におけるアポトーシスを誘導する能力について調査されています。

科学的研究の応用

N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride, also known as W-7, is a chemical compound with diverse applications in scientific research . It is used in pharmaceutical development, biochemical research, diagnostic applications, material science, and environmental monitoring . This compound is also a calmodulin antagonist and can prevent calcium-dependent protein kinases that are sensitive to phospholipids .

Scientific Research Applications

Pharmaceutical Development

this compound serves as a key intermediate in synthesizing various pharmaceutical agents, particularly in developing drugs targeting specific biological pathways .

Biochemical Research

It is used in studies related to enzyme inhibition and receptor binding, helping researchers understand complex biochemical interactions . W-7 can cause increases in intracellular free Ca2+ levels .

Diagnostic Applications

The compound can be employed in the formulation of diagnostic agents, enhancing the detection of certain diseases through specific biochemical markers .

Material Science

It finds applications in creating specialized materials with unique properties, such as enhanced thermal stability or chemical resistance, useful in various industrial processes .

Environmental Monitoring

This chemical is utilized in developing sensors for detecting pollutants, aiding in environmental protection efforts by providing accurate measurements of harmful substances .

Further applications

N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride has been used to study its effect of on coated pit staining . It is also used to study its effect on cyclic nucleotide research .

Drug Interactions

作用機序

W-7 塩酸塩は、カルシウムカルモジュリン依存性ミオシン軽鎖キナーゼおよびホスホジエステラーゼを阻害することによってその効果を発揮します。この阻害は、カルシウムシグナル伝達経路を混乱させ、特定の細胞タイプにおけるアポトーシスの誘導につながります。 この化合物は、カルシウム結合メッセンジャータンパク質であるカルモジュリンを標的とし、さまざまな酵素およびタンパク質との相互作用を妨げます .

類似の化合物との比較

類似の化合物

トリフルオペラジン: カルシウムカルモジュリン依存性酵素に対する同様の阻害効果を持つ別のカルモジュリン拮抗薬。

クロルプロマジン: カルモジュリン拮抗薬としても作用するフェノチアジン誘導体。

カルミダゾリウム: 生化学研究に応用される強力なカルモジュリン阻害剤 .

独自性

W-7 塩酸塩は、その特定の構造により、カルシウムカルモジュリン依存性ミオシン軽鎖キナーゼおよびホスホジエステラーゼを選択的に阻害できるため、ユニークです。 この選択性は、カルシウムシグナル伝達および関連する経路に焦点を当てた研究において貴重なツールとなります .

類似化合物との比較

Similar Compounds

Trifluoperazine: Another calmodulin antagonist with similar inhibitory effects on calcium-calmodulin-dependent enzymes.

Chlorpromazine: A phenothiazine derivative that also acts as a calmodulin antagonist.

Calmidazolium: A potent calmodulin inhibitor with applications in biochemical research .

Uniqueness

W-7 hydrochloride is unique due to its specific structure, which allows it to selectively inhibit calcium-calmodulin-dependent myosin light chain kinase and phosphodiesterase. This selectivity makes it a valuable tool in research focused on calcium signaling and related pathways .

生物活性

N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride, commonly referred to as W-7, is a potent calmodulin antagonist. This compound has garnered attention in the field of biochemistry due to its selective inhibition of calmodulin, a calcium-binding messenger protein that plays a crucial role in various cellular processes.

Chemical Structure and Properties

- Chemical Formula : C₁₆H₂₁ClN₂O₂S·HCl

- CAS Number : 61714-27-0

- Molecular Weight : 328.83 g/mol

- Solubility : Soluble in organic solvents like dichloromethane and tetrahydrofuran.

W-7 functions primarily by binding to calmodulin, thereby inhibiting its interaction with calcium ions. This inhibition affects downstream signaling pathways, notably:

- Inhibition of Enzymes : W-7 inhibits Ca²⁺/calmodulin-dependent phosphodiesterase and myosin light chain kinase with IC₅₀ values of 28 µM and 51 µM, respectively.

- Calcium Signaling Pathways : The compound disrupts calcium signaling, leading to increased intracellular calcium levels in various cell types, including bladder transitional cancer cells .

Biological Activity

The biological effects of W-7 are multifaceted and include:

- Induction of Apoptosis : W-7 has been shown to promote apoptosis in certain cancer cell lines, indicating potential antitumor activity.

- Cell Proliferation Inhibition : It inhibits the proliferation of Chinese hamster ovary (CHO-K1) cells by blocking the G1/S phase transition of the cell cycle .

- Effects on Smooth Muscle Cells : In smooth muscle cells, W-7 inhibits contraction, demonstrating its role in modulating cellular contractility .

Study 1: Effects on Bladder Transitional Cancer Cells

A study investigated the impact of W-7 on intracellular calcium levels in bladder female transitional cancer (BFTC) cells. Results indicated that W-7 caused a concentration-dependent increase in [Ca²⁺]i with an EC₅₀ of 75 µM. This increase was characterized by an initial spike followed by a sustained plateau, suggesting a significant role in calcium signaling modulation .

Study 2: Cell Cycle Analysis

In another research project, CHO-K1 cells were synchronized and exposed to W-7. The findings revealed that W-7 effectively inhibited cell division by blocking the G1/S boundary phase. This effect was comparable to that observed with thymidine treatment, underscoring its potential utility in cell biology studies .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

N-(6-aminohexyl)-5-chloronaphthalene-1-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21ClN2O2S.ClH/c17-15-9-5-8-14-13(15)7-6-10-16(14)22(20,21)19-12-4-2-1-3-11-18;/h5-10,19H,1-4,11-12,18H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMMOSRLIFSCDBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2Cl)C(=C1)S(=O)(=O)NCCCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

65595-90-6 (Parent) | |

| Record name | W-7 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061714270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10210719 | |

| Record name | N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61714-27-0 | |

| Record name | W-7 Hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61714-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | W-7 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061714270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride (W-7)?

A1: this compound (W-7) primarily targets calmodulin, a ubiquitous calcium-binding protein involved in numerous cellular processes. [, , , , , , , , , ]

Q2: What are the downstream effects of this compound (W-7) on cellular processes?

A2: W-7's interaction with calmodulin can influence a wide range of cellular processes, including:

- Calcium signaling: W-7 can induce intracellular calcium release from the endoplasmic reticulum and affect calcium influx. [, , , ]

- Cellular contractility: In smooth muscle cells, W-7 can inhibit contraction, potentially by interfering with calmodulin's role in regulating myosin light chain kinase. [, , ]

- Cellular growth and differentiation: Studies show W-7 can affect the growth of certain cell types, including cancer cells and hematopoietic progenitor cells. [, ]

- Virus maturation: W-7 has been shown to inhibit the maturation of Sindbis virus, possibly by affecting phosphorylation events involving calmodulin. []

Q3: Does this compound (W-7) always act as a calmodulin antagonist?

A4: While often used as a calmodulin antagonist, W-7's effects can be complex and context-dependent. Some studies report that W-7 can actually increase intracellular calcium levels, contrary to the expected effects of a typical antagonist. [, , ] This suggests W-7 might interact with additional cellular targets or influence calcium homeostasis through indirect mechanisms.

Q4: How does this compound (W-7)'s effect on intracellular calcium differ from other calmodulin inhibitors?

A5: Interestingly, some studies report that W-7, unlike other calmodulin inhibitors like trifluoperazine and phenoxybenzamine, can induce significant increases in intracellular calcium levels. [] This difference highlights the complexity of W-7's interaction with cellular systems and underscores the need for further investigation into its precise mechanisms of action.

Q5: Is this compound (W-7) specific to calmodulin?

A6: While W-7 exhibits a strong affinity for calmodulin, its specificity is not absolute. Research suggests that it may interact with other cellular components, potentially contributing to its observed effects on calcium signaling and other processes. [, ]

Q6: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C16H20ClN3O2S • HCl, and its molecular weight is 390.33 g/mol. []

Q7: What is known about the stability of this compound (W-7) under various conditions?

A7: The provided literature primarily focuses on the cellular effects of W-7. Information on its stability under various conditions, such as temperature, pH, and light exposure, is limited within these studies. Further investigation is necessary to determine its stability profile for various research and potential application purposes.

Q8: What is known about the toxicity and safety profile of this compound (W-7)?

A12: While the provided literature doesn't focus on comprehensive toxicological assessments, some studies indicate that W-7 can induce cell death at certain concentrations. [, ] This highlights the importance of carefully considering appropriate dosages and exposure times when using W-7 in experimental settings. Thorough toxicity evaluations would be essential before considering any translational applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。